molecular formula C20H20N2O3 B2644567 1-ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941877-55-0

1-ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2644567
CAS No.: 941877-55-0
M. Wt: 336.391
InChI Key: WVBJTPDCAMJEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features:

  • A 4-hydroxy-2-oxo-1,2-dihydroquinoline core.
  • An ethyl substituent at the N(1) position.
  • A 2-ethylphenyl group attached via a carboxamide linkage at the C(3) position.

This compound’s design aligns with the broader trend in medicinal chemistry of modifying carboxamide substituents to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-13-9-5-7-11-15(13)21-19(24)17-18(23)14-10-6-8-12-16(14)22(4-2)20(17)25/h5-12,23H,3-4H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBJTPDCAMJEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization at specific positions. The general steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Functional Group Introduction: The hydroxy and oxo groups can be introduced via selective oxidation reactions, while the carboxamide group can be formed through amide coupling reactions using reagents like carbodiimides.

    Ethylation: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituents used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: Its unique structure can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide would depend on its specific biological target. Generally, compounds with a quinoline backbone can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the hydroxy and oxo groups can facilitate hydrogen bonding and other interactions with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Carboxamide Side Chain

The carboxamide side chain is a critical determinant of biological activity. Key comparisons include:

Compound Name Substituent on Amide Nitrogen Biological Activity Key Findings
Target Compound 2-Ethylphenyl Under investigation Predicted enhanced lipophilicity and metabolic stability due to ethyl groups .
N-(3-Chlorophenyl)-1-ethyl derivative (CID 369602-87-9) 3-Chlorophenyl Analgesic High activity in "acetic acid-induced writhing" model at 20 mg/kg .
N-(3-Methoxyphenyl)-1-ethyl derivative (CID 54679068) 3-Methoxyphenyl Not reported Methoxy group may improve solubility but reduce membrane permeability .
N-(2,4-Dichlorophenyl)-1-butyl derivative (STK083947) 2,4-Dichlorophenyl Not reported Increased molecular weight (405.28) and halogenated substituents may enhance receptor binding .
N-(2-Pyridylmethyl)-1-(2-cyanoethyl) derivative (36a) 2-Pyridylmethyl Analgesic High activity attributed to pyridine’s electron-withdrawing effects .

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, CN) enhance analgesic potency but may increase toxicity .
  • Lipophilic substituents (e.g., ethyl, butyl) improve membrane permeability but reduce aqueous solubility .

Modifications to the Quinoline Core

Alterations to the core structure significantly impact activity:

Compound Name Core Structure Key Modifications Biological Implications
Target Compound Quinoline None Standard scaffold for balanced activity .
4-Hydroxy-6,7-dimethoxy derivative (12) Quinoline with 6,7-dimethoxy Methoxy groups at C6/C7 Retained analgesic activity despite steric bulk .
Naphthyridine derivative (Compound [6] in ) 1,8-Naphthyridine Replacement of benzene ring Reduced activity due to altered π-π interactions .
4-Thioxo derivative (Compound 47 in ) 4-Thioxo-quinoline S replaces O at C4 Potential for improved metabolic stability .

Key Trends :

  • Methoxy groups on the quinoline core minimally affect activity .
  • Heterocyclic replacements (e.g., naphthyridine) often reduce potency, emphasizing the quinoline scaffold’s superiority .

Pharmacological Profiles

Comparative pharmacological data highlight structural optimizations:

Compound Name ED50 (Analgesic Activity) Solubility (LogP) Metabolic Stability
Target Compound Pending data ~3.5 (estimated) High (ethyl groups)
N-(3-Chlorophenyl)-1-ethyl derivative 20 mg/kg 2.8 Moderate
1-Butyl-N-(3-chlorophenyl) derivative (CID 369602-81-3) Not tested 4.1 Low (long alkyl chain)
Tasquinimod () N/A 2.2 High (CF3 group)

Key Trends :

  • Shorter alkyl chains (e.g., ethyl) balance lipophilicity and stability better than longer chains (e.g., butyl) .
  • Halogenated derivatives exhibit potent activity but require careful toxicity profiling .

Biological Activity

1-Ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The molecular formula for this compound is C16H21N3O4C_{16}H_{21}N_{3}O_{4}, with a molecular weight of approximately 319.36 g/mol. The structure features a quinoline core with various substituents that contribute to its biological activity.

Antibacterial Activity

Research indicates that derivatives of the quinoline scaffold exhibit significant antibacterial properties. In a study evaluating various quinoline derivatives, it was found that some compounds demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 to 100 µM, indicating potential for further development as antibacterial agents .

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameMIC (µM)Target Bacteria
Compound A50Staphylococcus aureus
Compound B75E. coli
Compound C100Pseudomonas aeruginosa

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored, particularly against HIV. A study synthesized new derivatives based on the 4-hydroxy-2-oxoquinoline structure and assessed their anti-HIV activity. The results showed that while some compounds exhibited integrase inhibitory activity, the majority did not significantly inhibit HIV replication at concentrations below 100 µM .

Table 2: Anti-HIV Activity of Quinoline Derivatives

Compound NameIC50 (µM)Activity Type
Compound D16 ± 6Integrase Inhibitor
Compound E>100No significant effect

Anticancer Activity

Quinoline derivatives have been noted for their anticancer properties as well. A recent study evaluated a series of quinoline compounds against various cancer cell lines, including MCF-7 and Panc-1. The most active derivative achieved an IC50 of 1.2±0.21.2\pm 0.2 µM against MCF-7 cells, demonstrating significant cytotoxicity and potential for further development as an anticancer agent .

Table 3: Anticancer Activity Against Different Cell Lines

Compound NameCell LineIC50 (µM)
Compound FMCF-71.2 ± 0.2
Compound GPanc-11.4 ± 0.2

The mechanisms through which these compounds exert their biological effects are varied and include:

  • Inhibition of DNA synthesis : Many quinolines interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Disruption of cellular processes : Some derivatives induce apoptosis in cancer cells through intrinsic pathways involving caspases and Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving a new quinoline derivative demonstrated reduced infection rates in patients with bacterial infections resistant to conventional antibiotics.
  • Case Study on HIV Treatment : In vitro studies showed that certain derivatives could reduce viral load in HIV-infected cells, suggesting potential for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.